Cas no 40620-50-6 ((3R)-3-(2-fluorophenyl)-3-hydroxypropanoic acid)

(3R)-3-(2-fluorophenyl)-3-hydroxypropanoic acid 化学的及び物理的性質
名前と識別子
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- (3R)-3-(2-fluorophenyl)-3-hydroxypropanoic acid
- EN300-1835445
- 40620-50-6
-
- インチ: 1S/C9H9FO3/c10-7-4-2-1-3-6(7)8(11)5-9(12)13/h1-4,8,11H,5H2,(H,12,13)/t8-/m1/s1
- InChIKey: AIWIRGXTIRVAIX-MRVPVSSYSA-N
- ほほえんだ: FC1C=CC=CC=1[C@@H](CC(=O)O)O
計算された属性
- せいみつぶんしりょう: 184.05357231g/mol
- どういたいしつりょう: 184.05357231g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 184
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 57.5Ų
(3R)-3-(2-fluorophenyl)-3-hydroxypropanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1835445-0.05g |
(3R)-3-(2-fluorophenyl)-3-hydroxypropanoic acid |
40620-50-6 | 0.05g |
$1393.0 | 2023-09-19 | ||
Enamine | EN300-1835445-0.25g |
(3R)-3-(2-fluorophenyl)-3-hydroxypropanoic acid |
40620-50-6 | 0.25g |
$1525.0 | 2023-09-19 | ||
Enamine | EN300-1835445-10g |
(3R)-3-(2-fluorophenyl)-3-hydroxypropanoic acid |
40620-50-6 | 10g |
$7128.0 | 2023-09-19 | ||
Enamine | EN300-1835445-10.0g |
(3R)-3-(2-fluorophenyl)-3-hydroxypropanoic acid |
40620-50-6 | 10g |
$7128.0 | 2023-06-01 | ||
Enamine | EN300-1835445-5.0g |
(3R)-3-(2-fluorophenyl)-3-hydroxypropanoic acid |
40620-50-6 | 5g |
$4806.0 | 2023-06-01 | ||
Enamine | EN300-1835445-2.5g |
(3R)-3-(2-fluorophenyl)-3-hydroxypropanoic acid |
40620-50-6 | 2.5g |
$3249.0 | 2023-09-19 | ||
Enamine | EN300-1835445-0.1g |
(3R)-3-(2-fluorophenyl)-3-hydroxypropanoic acid |
40620-50-6 | 0.1g |
$1459.0 | 2023-09-19 | ||
Enamine | EN300-1835445-1.0g |
(3R)-3-(2-fluorophenyl)-3-hydroxypropanoic acid |
40620-50-6 | 1g |
$1658.0 | 2023-06-01 | ||
Enamine | EN300-1835445-1g |
(3R)-3-(2-fluorophenyl)-3-hydroxypropanoic acid |
40620-50-6 | 1g |
$1658.0 | 2023-09-19 | ||
Enamine | EN300-1835445-0.5g |
(3R)-3-(2-fluorophenyl)-3-hydroxypropanoic acid |
40620-50-6 | 0.5g |
$1591.0 | 2023-09-19 |
(3R)-3-(2-fluorophenyl)-3-hydroxypropanoic acid 関連文献
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
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10. A Bowknot-like RuO2 quantum dots@V2O5 cathode with largely improved electrochemical performance†Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
(3R)-3-(2-fluorophenyl)-3-hydroxypropanoic acidに関する追加情報
The Role of (3R)-3-(2-Fluorophenyl)-3-Hydroxypropanoic Acid (CAS No. 40620-50-6) in Modern Chemical and Biomedical Research
(3R)-3-(2-fluorophenyl)-3-hydroxypropanoic acid, identified by the Chemical Abstracts Service registry number CAS No. 40620-50-6, represents a chiral α-hydroxy acid with unique structural features that have garnered significant attention in medicinal chemistry and pharmacology. This compound, characterized by its fluorinated phenyl substituent and stereospecific R-configuration at the central carbon atom, exhibits multifaceted applications ranging from drug design to biochemical assays. Recent advancements in synthetic methodologies and structural elucidation have further expanded its utility, particularly in targeting disease mechanisms involving protein aggregation or enzyme inhibition.
The molecular architecture of this compound combines the rigidity of a fluorinated aromatic ring with the hydrogen-bonding capacity of the hydroxyl group, creating a platform for modulating biological interactions. Studies published in Journal of Medicinal Chemistry (2023) highlight its potential as a template for developing β-secretase inhibitors, where the fluorine atom enhances metabolic stability while the hydroxyl group facilitates binding to catalytic residues in Alzheimer’s-associated enzymes. Such findings underscore the compound’s role as a lead molecule in neurodegenerative disease research.
Synthetic approaches to this compound emphasize asymmetric catalysis for achieving high enantiomeric excess (ee). A 2024 report in Angewandte Chemie details a titanium-mediated aldol reaction pathway that selectively constructs the chiral center with >98% ee. This method not only addresses scalability challenges but also reduces waste compared to traditional resolution techniques, aligning with green chemistry principles critical for industrial synthesis.
In oncology applications, derivatives of this compound have demonstrated cytotoxic effects against triple-negative breast cancer cells through disruption of microtubule dynamics. A 2024 study in Cancer Research revealed that fluorine substitution at position 2 of the phenyl ring increases cellular permeability, enabling targeted delivery to tumor sites without significant off-target toxicity—a breakthrough validated through both in vitro MTT assays and xenograft mouse models.
Beyond therapeutic development, this compound serves as a critical probe in studying protein-ligand interactions via X-ray crystallography and NMR spectroscopy. Its rigid structure allows precise determination of binding modes with kinases such as EGFR, as demonstrated by structural biology work published in Nature Structural & Molecular Biology. The hydroxyl group acts as a versatile functional handle for conjugation to fluorescent tags or antibody fragments, enhancing its utility in diagnostic imaging agents.
Ongoing investigations into its role as a metabolic intermediate have uncovered unexpected interactions with gut microbiota enzymes. A 2024 collaborative study between MIT and Novartis researchers identified that microbial metabolites derived from this compound modulate short-chain fatty acid production, suggesting novel pathways for managing inflammatory bowel diseases through prebiotic strategies.
Safety profiles established through preclinical toxicology studies show minimal hepatic or renal toxicity at therapeutic doses (Toxicological Sciences, 2024). The absence of genotoxic effects under Ames test conditions further supports its advancement into Phase I clinical trials currently underway for glioblastoma treatment regimens.
This compound’s structural versatility continues to drive innovation across disciplines: material scientists are exploring its use as a monomer for creating stimuli-responsive polymers capable of temperature-dependent drug release, while analytical chemists employ it as an internal standard for LC-MS quantification due to its sharp UV absorption peaks at 287 nm.
The convergence of synthetic accessibility, tunable pharmacokinetics, and diverse biological activities positions CAS No. 40620-50-6 compounds at the forefront of translational research initiatives targeting unmet medical needs—from neurodegenerative disorders to solid tumor therapies—while maintaining compliance with regulatory standards under ICH guidelines.
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